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Compound of Interest

Compound Name: 4,5,9,10-Tetrahydropyrene

Cat. No.: B1329359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5,9,10-
tetrahydropyrene, a significant polycyclic aromatic hydrocarbon. The following sections detail
its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics. This document is intended to serve as a valuable resource for the identification,
characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,5,9,10-tetrahydropyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
Aromatic protons (H-
~7.1-7.3 Multiplet 6H 1, H-2, H-3, H-6, H-7,
H-8)
) Aliphatic protons (H-4,
~2.8 Singlet 8H

H-5, H-9, H-10)
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13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Carbon Type Assignment

~135 Quaternary C-3a, C-5a, C-8a, C-10b
~126 Tertiary C-1,C-2,C-3,C-6,C-7,C-8
~30 Secondary C-4, C-5,C-9, C-10

Infrared (IR) Spectroscopy

Wavenumber ) ) . .
Intensity Vibration Type Functional Group
(cm™)
3050-3000 Medium C-H Stretch Aromatic
2950-2850 Strong C-H Stretch Aliphatic (CH2)
1600-1450 Medium-Strong C=C Stretch Aromatic Ring
1465 Medium C-H Bend (Scissoring)  Aliphatic (CH2)
C-H Bend (Out-of- )
850-750 Strong Aromatic
plane)
Mass Spectrometry (MS)
Mass-to-Charge Ratio . . .
Relative Intensity (%) Assignment
(m/z)
206 100 [M]* (Molecular lon)
205 ~20 [M-H]*+
204 ~15 [M-2H]*
203 ~25 [M-3H]*
202 ~30 [M-4H]*
178 ~15 [M-C2Ha]*
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Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These
protocols are generalized and may require optimization based on the specific instrumentation
and sample characteristics.

NMR Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 4,5,9,10-tetrahydropyrene for H NMR or 20-50 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm
NMR tube to remove any particulate matter.

o The final solution height in the NMR tube should be approximately 4-5 cm.
o Cap the NMR tube securely.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
This can be an automated or manual process.

[¢]

For *H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to achieve an adequate signal-to-noise ratio.
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o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum to single peaks for each unique carbon. A larger number of scans is generally
required due to the lower natural abundance of 13C.

IR Spectroscopy

o Sample Preparation (Thin Solid Film Method)[1]:

o Dissolve a small amount (a few milligrams) of 4,5,9,10-tetrahydropyrene in a volatile
solvent such as methylene chloride or acetone.[1]

o Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[1]
o Apply a drop of the sample solution to the center of the salt plate.[1]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.[1]

o Data Acquisition:

[¢]

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

[e]

The resulting spectrum is typically plotted as percent transmittance versus wavenumber
(cm™1).

Mass Spectrometry

o Sample Introduction and lonization:

o For a solid sample like 4,5,9,10-tetrahydropyrene, direct insertion probe or gas
chromatography-mass spectrometry (GC-MS) can be used.
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o In GC-MS, the sample is first dissolved in a suitable solvent and injected into the gas
chromatograph, where it is vaporized and separated from the solvent.

o The vaporized sample molecules then enter the ion source of the mass spectrometer.

o Electron lonization (El) is a common method where a high-energy electron beam
bombards the molecules, leading to the formation of a molecular ion and various fragment

ions.

o Mass Analysis and Detection:

o The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion at a specific m/z value.
o The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships in data interpretation.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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